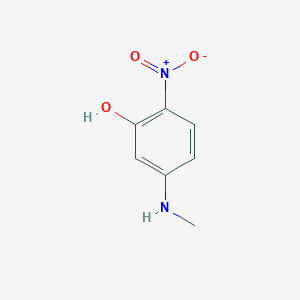

5-(Methylamino)-2-nitrophenol

Description

Contextualization within Nitro- and Aminophenol Chemistry Research

Nitro- and aminophenols are foundational classes of compounds in chemical research, primarily serving as crucial intermediates in synthesis. nih.goviucr.org Research in this area often focuses on the interconversion of the nitro and amino functional groups, which dramatically alters the chemical properties of the molecule. The reduction of nitroaromatics is a key method for synthesizing corresponding aminophenols. nih.gov For instance, studies have explored the continuous synthesis of ortho-aminophenols from nitroaromatic compounds using a combination of metal catalysts like zinc and enzymes. nih.gov

Furthermore, the selective hydrogenation of nitroaromatics, such as nitrobenzene (B124822) to produce p-aminophenol, is a topic of significant industrial and academic interest, with research focusing on developing highly efficient and selective catalysts, including those based on platinum or gold. acs.orgchemistryworld.comresearchgate.net The structural chemistry of aminonitrophenols has also been a subject of investigation to understand the effects of nitro-group substitution on the crystal structures and hydrogen bonding patterns of aminophenols. iucr.org These studies provide a fundamental understanding of the molecular arrangement and intermolecular interactions, such as dipole-dipole interactions, which are characteristic of nitrophenols. iucr.org Compounds like 5-(Methylamino)-2-nitrophenol are part of this landscape, often investigated for their utility as precursors or key components in applications such as the formulation of dyes. google.comepo.org

Significance of Substituted Phenols in Contemporary Chemical Science

Substituted phenols, which are phenolic compounds with additional functional groups on the benzene (B151609) ring, are of paramount importance in chemical science. wisdomlib.org They are indispensable building blocks in organic synthesis, leading to a vast array of products including pharmaceuticals, polymers, and dyes. wikipedia.orgnih.govbritannica.com The reactivity of the phenolic ring is highly influenced by its substituents. chemrxiv.org The hydroxyl group is a strongly activating group, making the aromatic ring highly susceptible to electrophilic substitution. wikipedia.orgbritannica.com

The nature of the substituents—whether they are electron-donating or electron-withdrawing—can modulate the acidity of the phenol (B47542) and direct the regioselectivity of further reactions. chemrxiv.org For example, electron-withdrawing groups tend to increase the acidity of the phenol by stabilizing the resulting phenoxide ion. chemrxiv.org The versatility of substituted phenols is further demonstrated by their role as starting materials for complex heterocyclic structures like benzopyrans and their use in producing antioxidants, explosives, and herbicides. wisdomlib.orgwikipedia.org The development of green and efficient protocols for the synthesis of substituted phenols, such as the ipso-hydroxylation of arylboronic acids, continues to be an active area of research, highlighting their unabated importance. nih.gov

Identification of Key Research Gaps and Motivations for Advanced Investigation

Despite the broad interest in substituted phenols, the academic focus on this compound itself appears to be narrowly concentrated, primarily on its application in hair dye formulations. epo.orggoogle.com This specific focus reveals several potential research gaps and motivates a more comprehensive investigation into its chemical properties and potential applications.

Key Research Gaps:

Mechanistic and Kinetic Studies: While its synthesis is established, detailed mechanistic and kinetic studies of its formation and subsequent reactions are not widely reported in public literature. Understanding the reaction pathways could allow for the optimization of synthesis and the design of novel transformations.

Advanced Materials Science: The potential of this compound as a monomer or precursor for advanced materials like polymers or functional coatings remains largely unexplored. Its multiple functional groups could be leveraged to create materials with tailored electronic or optical properties.

Coordination Chemistry: The molecule possesses several potential donor atoms (oxygen and nitrogen), making it a candidate for use as a ligand in coordination chemistry. Research into its metal complexes is scarce but could lead to new catalysts or materials with interesting magnetic or electronic properties.

Comparative Theoretical Studies: While related isomers like 2-amino-5-nitrophenol (B90527) and various fluoroaniline (B8554772) isomers have been the subject of structural and computational studies, a similar in-depth analysis for this compound is lacking. iucr.orgresearchgate.net Such studies, using methods like Density Functional Theory (DFT), could provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. researchgate.net

Motivations for Advanced Investigation: The primary motivation for deeper research is to unlock the full synthetic potential of this compound beyond its current applications. Exploring its reactivity could lead to the development of novel synthetic intermediates valuable in pharmaceuticals or agrochemicals. Investigating its potential in materials and coordination chemistry could pave the way for new technologies. A thorough scientific characterization would provide a more complete picture of this molecule, placing it within the broader context of substituted phenol chemistry and potentially elevating its significance in the field.

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-5-2-3-6(9(11)12)7(10)4-5/h2-4,8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDQAJNCTODWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 5 Methylamino 2 Nitrophenol

Overview of Established Precursor Synthesis Pathways for Related Aromatic Nitrophenols

The synthesis of aromatic nitrophenols is a foundational process in organic chemistry, serving as a basis for creating a wide array of industrial intermediates, dyes, and pharmaceuticals. The primary challenge lies in controlling the regioselectivity of the nitration reaction, as the hydroxyl group is a strong ortho-, para-director.

Commonly employed strategies include:

Nitration followed by Reduction: A common pathway for preparing aminophenols involves the nitration of an aromatic precursor followed by the selective reduction of a nitro group. The catalytic hydrogenation of nitro compounds is a typical method for producing aromatic amines. researchgate.net This can be achieved using various metal catalysts or metal-free reducing agents like trichlorosilane, which can be adapted for continuous-flow processes. beilstein-journals.org

| Synthesis Pathway | Key Steps | Primary Advantage | Key Limitation | Typical Precursors |

|---|---|---|---|---|

| Direct Nitration | Phenol (B47542) + Nitrating Agent | Simplicity, fewer steps | Poor regioselectivity, risk of over-nitration/oxidation | Phenol, Cresols |

| Nitration and Reduction | Nitration → Reduction of Nitro Group | Access to amino-substituted phenols | Requires selective reduction conditions | Dinitroaromatics |

| Sulfonation-Nitration-Hydrolysis | Sulfonation → Nitration → Hydrolysis | Excellent regiochemical control | Multi-step, increases process complexity | Phenol derivatives (e.g., m-cresol) |

| Cyclic Intermediate Protection | Cyclocondensation → Nitration → Hydrolysis | High regioselectivity for aminophenols | Multi-step, requires specific precursors | o-Aminophenol |

Development of Novel Synthetic Approaches for 5-(Methylamino)-2-nitrophenol

The synthesis of this compound requires a sophisticated approach to precisely install the three functional groups in the desired 1,2,5-substitution pattern. Novel strategies focus on improving regioselectivity, reaction efficiency, and sustainability.

Achieving the correct arrangement of substituents is the most critical challenge. A plausible and highly regioselective route can be adapted from the synthesis of the related compound, 2-amino-5-nitrophenol (B90527). researchgate.netresearchgate.net

A proposed regioselective pathway would involve:

Cyclocondensation: Starting with 3-(methylamino)phenol, a reaction with a suitable reagent like phosgene (B1210022) or a derivative would form a cyclic intermediate, specifically a 3-methyl-3H-benzoxazol-2-one. This step protects both the hydroxyl and the secondary amine groups within a stable five-membered ring.

Electrophilic Nitration: The benzoxazolone intermediate is then subjected to nitration. The cyclic structure deactivates the ring slightly compared to a free phenol, but the oxygen atom still directs electrophilic substitution to the para position (position 6 of the benzoxazolone, which corresponds to position 5 of the final product). This results in the formation of 3-methyl-6-nitro-3H-benzoxazol-2-one with high regioselectivity.

Hydrolysis: The final step is the hydrolysis of the nitro-substituted benzoxazolone under basic or acidic conditions. This ring-opening step regenerates the hydroxyl and methylamino groups, yielding the target molecule, this compound.

This strategy effectively uses the temporary formation of a heterocyclic ring to control the outcome of the nitration step, a powerful tool for complex aromatic synthesis.

Improving the efficiency of nitration and other synthetic steps is a key area of research. While traditional nitration uses a mixture of nitric and sulfuric acids, modern catalysis offers more controlled and efficient alternatives.

Hydrogenation Catalysts: If a synthetic route involving the reduction of a dinitro precursor were considered, the choice of catalyst is crucial for selective reduction. Catalysts based on palladium (Pd), platinum (Pt), or nickel (Ni) are standard for nitro group hydrogenation. researchgate.net Optimization involves selecting the appropriate catalyst, solvent, and reaction conditions (temperature, pressure) to maximize yield and minimize side reactions.

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several green chemistry principles can be applied to the synthesis of this compound.

Catalyst- and Solvent-Free Reactions: An economical and environmentally friendly approach for producing nitrophenols involves direct nitration under controlled physical parameters (temperature, concentration) without the use of catalysts or organic solvents. paspk.org This minimizes waste and avoids the use of volatile organic compounds.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagents. For example, the synthesis of related aminophenol derivatives has been achieved through the reaction of electrochemically generated intermediates. researchgate.net Such methods operate under mild conditions, often in aqueous media, and replace chemical oxidants or reductants with electricity.

Continuous-Flow Processes: Performing reactions in continuous-flow reactors instead of traditional batch processes is a key green technology. beilstein-journals.org Flow chemistry allows for better control over reaction temperature and time, leading to higher yields, improved safety (especially for potentially hazardous reactions like nitration), and easier scalability. beilstein-journals.org The metal-free reduction of nitro compounds using trichlorosilane has been successfully adapted to a continuous-flow system, significantly reducing reaction times compared to batch methods. beilstein-journals.org

Derivatization and Functionalization of the Core this compound Structure

The this compound molecule contains several reactive sites, including the aromatic ring, the hydroxyl group, and the secondary amino group. The amino group, in particular, is a versatile handle for further chemical modification to synthesize a wide range of derivatives with potentially new properties.

The secondary amine (-NHCH₃) is a nucleophilic center that can readily react with various electrophiles. This allows for the synthesis of a diverse library of derivatives by modifying this functional group. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into a tertiary amide. This transformation is significant as it changes the electronic properties of the nitrogen atom, making it less basic and removing its hydrogen-bond donating ability.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or a 2-nitrophenylsulfonyl moiety) yields a sulfonamide. mdpi.com Sulfonamides are a common functional group in medicinal chemistry and can alter the solubility and biological activity of the parent molecule.

Alkylation: The secondary amine can be further alkylated using alkyl halides to form a tertiary amine. This increases the steric bulk around the nitrogen atom and modifies its basicity.

Derivatization for Analysis: Specific reagents are used to derivatize amines for analytical purposes, such as chromatography and mass spectrometry. Reagents like diethyl ethoxymethylenemalonate (DEEMM) and Marfey's reagent react with the amino group to form adducts with improved detection characteristics. nih.govnih.gov While used for analysis, these reactions exemplify the fundamental reactivity of the amino group towards electrophilic partners.

| Reaction Type | Typical Reagent | Resulting Functional Group | Significance of Transformation |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-methyl amide | Decreases basicity; introduces carbonyl group |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosyl-N-methyl sulfonamide | Adds bulky, non-basic group; common in pharmaceuticals |

| Alkylation | Methyl Iodide (CH₃I) | N,N-dimethyl tertiary amine | Increases basicity and steric hindrance |

| Reaction with Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | Urea derivative | Introduces a urea moiety with hydrogen bonding capabilities |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for synthetic modification, allowing for the introduction of various functional groups through reactions such as etherification and esterification. These modifications can significantly alter the compound's physical and chemical properties.

Etherification: The formation of an ether linkage (O-alkylation) at the phenolic hydroxyl group is a common transformation. This is typically achieved by reacting the phenoxide, formed by treating the phenol with a suitable base, with an alkylating agent. The choice of base and reaction conditions is crucial to avoid competing reactions, such as N-alkylation of the methylamino group.

Esterification: The phenolic hydroxyl can be converted into an ester through reaction with acylating agents like acid chlorides or acid anhydrides. medcraveonline.com This reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct. The relative reactivity of the phenolic hydroxyl versus the methylamino group must be considered to achieve selective O-acylation.

| Reaction Type | Reagents | Product Type | General Conditions |

| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃) | Alkoxy derivative | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) |

| Esterification | Acid chloride (e.g., CH₃COCl), Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine) | Ester derivative | Aprotic solvent, often with gentle heating |

Modifications at the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and serves as a precursor to other important functionalities, most notably the amino group.

Reduction to an Amino Group: The most significant and widely utilized modification of the aromatic nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic organic chemistry, converting an electron-withdrawing group into a strongly electron-donating group, thereby fundamentally altering the molecule's electronic properties and reactivity. A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to chemical reduction using metals in acidic media. wikipedia.orgmasterorganicchemistry.comchemeurope.comnih.govmdpi-res.com The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. mdpi.comgoogle.comgoogle.comuctm.edu Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly employed. wikipedia.orgmasterorganicchemistry.comchemeurope.com This method is often preferred due to its high yields and the simple work-up procedure, which typically involves filtering off the catalyst.

Chemical Reduction: This involves the use of dissolving metals in acidic solutions. nih.govresearchgate.netresearchgate.netsemanticscholar.org Common reagent systems include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These methods are robust and cost-effective, making them suitable for large-scale syntheses. Other reagents like sodium hydrosulfite or tin(II) chloride can also be used, sometimes offering greater chemoselectivity. wikipedia.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso or hydroxylamino derivatives. wikipedia.orgchemeurope.comnih.gov For instance, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. wikipedia.org These intermediates are valuable in their own right for the synthesis of various heterocyclic compounds.

The following table summarizes common methods for the reduction of aromatic nitro groups:

| Method | Reagents/Catalyst | Typical Products | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine (Aniline derivative) | High yield, clean reaction, mild conditions wikipedia.orgmasterorganicchemistry.comchemeurope.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Amine (Aniline derivative) | Cost-effective, robust, widely used in industry masterorganicchemistry.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Amine (Aniline derivative) | Avoids the use of gaseous H₂, mild conditions mdpi.com |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Amine (Aniline derivative) | Can offer selectivity in polynitro compounds |

| Hydroxylamine Formation | Zn, NH₄Cl | N-Arylhydroxylamine | Access to an intermediate oxidation state wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern of this compound, with two activating groups (-OH, -NHCH₃) and one deactivating group (-NO₂), creates a unique reactivity profile for further substitutions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating, ortho, para-directing groups, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. scispace.comresearchgate.net The combined influence of these substituents determines the position of attack for an incoming electrophile.

Directing Effects:

The -OH group directs electrophiles to positions 4 and 6.

The -NHCH₃ group directs electrophiles to positions 2 and 4.

The -NO₂ group directs incoming groups to positions 4 and 6 (meta to itself).

All three groups direct towards positions 4 and 6. These positions are highly activated due to the powerful electron-donating resonance effects of both the hydroxyl and methylamino groups. Position 4 is para to the methylamino group and ortho to the hydroxyl group. Position 6 is ortho to the hydroxyl group. Given the strong activating nature of these groups, further electrophilic substitution, such as halogenation or nitration, is expected to occur readily at these positions, with the precise regioselectivity potentially influenced by steric factors and reaction conditions. stackexchange.comquora.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orgnih.govyoutube.com In the parent molecule, this compound, there is no suitable leaving group attached to the ring.

However, the presence of the ortho-nitro group makes the ring highly susceptible to SNAr if a leaving group were present. For instance, if a synthetic route produced a derivative such as 1-chloro-5-(methylamino)-2-nitrophenol, the chlorine atom at position 1 would be activated towards displacement by nucleophiles due to the ortho-nitro group. Similarly, a leaving group at position 3 would be activated by the para-nitro group. Therefore, while the parent compound is unlikely to undergo NAS, its derivatives could be valuable substrates for such reactions, allowing for the introduction of a wide range of nucleophiles. google.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Methylamino 2 Nitrophenol and Its Synthetic Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(Methylamino)-2-nitrophenol by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the methylamino group. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The electron-donating methylamino group and the electron-withdrawing nitro group significantly influence the chemical shifts of these aromatic protons. The N-H proton of the methylamino group and the O-H proton of the phenol (B47542) are typically observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The methyl group protons would appear as a distinct signal, potentially a doublet if coupled to the N-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) and the carbon bearing the methylamino group (C5) would be shifted to a lower field (downfield), while the carbon attached to the electron-withdrawing nitro group (C2) would be significantly deshielded.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would establish the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar substituted nitrophenols. chemicalbook.commsu.educhemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-OH | ~10.5 (broad s) | ~150-160 |

| C2-NO₂ | - | ~135-145 |

| C3-H | ~7.8-8.1 (d) | ~125-130 |

| C4-H | ~6.2-6.5 (d) | ~105-110 |

| C5-NHCH₃ | - | ~145-155 |

| C6-H | ~6.1-6.4 (s) | ~100-105 |

| NH | Variable (broad s) | - |

| CH₃ | ~2.8-3.0 (s or d) | ~30-35 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₇H₈N₂O₃). The calculated exact mass is 168.0535 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is often observed. The fragmentation of nitrophenol derivatives is well-documented. nist.govchemicalbook.com For this compound, characteristic fragmentation pathways would include:

Loss of NO₂: A peak corresponding to [M - 46]⁺ resulting from the cleavage of the nitro group.

Loss of NO: A peak at [M - 30]⁺.

Loss of H₂O: Elimination of a water molecule from the molecular ion, leading to a peak at [M - 18]⁺˙.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) to give a fragment at [M - 15]⁺.

The relative intensities of these fragment ions create a unique mass spectrum that serves as a molecular fingerprint. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound within complex mixtures.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight (Nominal) | 168 g/mol |

| Exact Mass | 168.0535 g/mol |

| Molecular Ion Peak (m/z) | 168 |

| Major Fragment Ion (m/z) | 153 ([M-CH₃]⁺) |

| Major Fragment Ion (m/z) | 138 ([M-NO]⁺) |

| Major Fragment Ion (m/z) | 122 ([M-NO₂]⁺) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ is expected for the O-H stretching vibration of the phenolic group, which may be influenced by intramolecular hydrogen bonding with the adjacent nitro group. The N-H stretching of the secondary amine would also appear in this region, typically around 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and characteristic, appearing near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the nitro group (~1300-1370 cm⁻¹) is typically a very strong band in the Raman spectrum. spectroscopyonline.com Aromatic ring vibrations, especially the ring "breathing" mode, also give rise to intense Raman signals. While O-H and N-H stretches are often weak in Raman spectra, the information gathered for the nitro and aromatic moieties complements the FT-IR data effectively.

Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical ranges for the respective functional groups in related aromatic compounds. researchgate.netspectroscopyonline.comnist.gov

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200-3500 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 (Strong) | Medium |

| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 (Strong) | Very Strong |

Electronic Spectroscopy (UV-Vis) for Chromophoric System and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The extensive conjugation in the aromatic ring, coupled with the electron-donating (-OH, -NHCH₃) and electron-withdrawing (-NO₂) groups, makes this compound a strong chromophore.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group ortho to the hydroxyl group and meta to the methylamino group creates a complex electronic system. The spectrum of nitrophenols is known to be sensitive to solvent polarity and pH. nih.gov In acidic or neutral solutions, the compound exists in its phenolic form. In basic solutions, deprotonation of the hydroxyl group forms the phenolate (B1203915) anion, which results in a significant red shift (bathochromic shift) of the absorption maximum (λ_max) due to the increased electron-donating ability of the -O⁻ group and extended conjugation. For instance, 2-nitrophenol (B165410) shows a λ_max around 346 nm in water, which shifts upon deprotonation. nih.gov The additional methylamino group in the 5-position is expected to further influence the position and intensity of these absorption bands.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound Predicted values based on data for 2-nitrophenol and other substituted nitrophenols. nih.govnih.govresearchgate.net

| Solvent/Condition | Expected λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Neutral (e.g., Ethanol) | ~280-290 and ~350-370 | π → π* and n → π |

| Basic (e.g., aq. NaOH) | > 400 | π → π (phenolate form) |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

While a specific crystal structure for this compound is not widely published, analysis of related structures, such as 2-nitrophenol, provides significant insight. nih.gov An X-ray diffraction study of this compound would be expected to reveal:

Planarity: The benzene ring would be planar, with the substituents lying close to this plane.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the phenolic -OH group and one of the oxygen atoms of the ortho-nitro group. This interaction forms a stable six-membered ring, influencing the chemical and physical properties of the compound.

Intermolecular Interactions: The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H of the methylamino group and the oxygen atoms of the nitro group of adjacent molecules. Pi-stacking interactions between the aromatic rings may also play a role in the crystal lattice stabilization.

Bond Lengths and Angles: The analysis would confirm the expected bond lengths, showing partial double-bond character for the C-NO₂ and C-O bonds due to resonance effects.

Theoretical and Computational Chemistry Studies of 5 Methylamino 2 Nitrophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Electrostatic Potential Surface)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-(Methylamino)-2-nitrophenol. Methods like Density Functional Theory (DFT) are used to determine its electronic structure and predict its reactivity. rjpn.org

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. chemmethod.com A smaller gap suggests that the molecule is more polarizable and more reactive. For substituted nitrophenols, the presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) significantly influences the energies of these orbitals. rjpn.orgbohrium.com

The Molecular Electrostatic Potential (MEP) surface is another crucial tool. It maps the electrostatic potential onto the electron density surface of the molecule, visualizing the charge distribution. chemmethod.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rjpn.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a more positive potential near the hydrogen atoms of the hydroxyl and amino groups.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, commonly calculated using DFT methods to predict the chemical behavior of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with its environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and intermolecular interactions at an atomic scale. researchgate.net

Conformational analysis through MD reveals the preferred spatial arrangements of the molecule's functional groups. For this compound, this includes the rotation around the C-N bonds of the methylamino and nitro groups, and the orientation of the hydroxyl group. These simulations can identify the most stable conformers and the energy barriers between them. The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group is a key conformational feature that can be studied, as it significantly impacts the molecule's structure and properties. acs.org

MD simulations are also invaluable for investigating intermolecular interactions, particularly in condensed phases (e.g., in solution or in a crystal). chemmethod.com By simulating the molecule in a box of solvent molecules (like water), one can observe the formation and dynamics of hydrogen bonds between the solute's hydroxyl, amino, and nitro groups and the surrounding solvent molecules. nih.govrsc.org These simulations can elucidate how the molecule is solvated and how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its behavior and stability. chemmethod.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental spectra for structure verification. The accuracy of these predictions has improved significantly with the development of advanced computational models and can often achieve errors of less than 0.3 ppm for ¹H shifts. nih.govsemanticscholar.org

Predicted ¹H NMR Chemical Shifts for a Substituted Phenol (B47542)

Note: This interactive table presents representative, hypothetical ¹H NMR chemical shift values for this compound, as would be predicted by DFT calculations. Actual values may vary based on the specific computational method and solvent model used.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry. nih.gov DFT methods, such as B3LYP, are widely used for this purpose. The calculations yield harmonic vibrational frequencies that correspond to specific molecular motions (e.g., O-H stretching, N-O stretching, C-H bending). These theoretical frequencies are often systematically scaled to correct for anharmonicity and method limitations, leading to excellent agreement with experimental FT-IR and Raman spectra. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling reactions such as proton transfer, nitration, or reduction of the nitro group. copernicus.orgresearchgate.netrsc.org

Reaction pathway modeling involves mapping the potential energy surface (PES) of a reacting system. By identifying the minimum energy pathways between reactants and products, chemists can elucidate the step-by-step mechanism of a reaction. A crucial part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. beilstein-journals.org The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Computational tools can be used to perform a transition state search, and once located, frequency calculations are used to confirm that it is a true saddle point on the PES (characterized by one imaginary frequency). beilstein-journals.orgyoutube.com The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. Such studies on related aminophenols and nitrophenols have provided insights into mechanisms like excited-state hydrogen transfer and rearrangements. researchgate.netresearchgate.net

DFT and Ab Initio Approaches for Molecular Orbital Analysis and Charge Distribution

Both Density Functional Theory (DFT) and ab initio (e.g., Hartree-Fock) methods are foundational for analyzing the electronic properties of this compound. These approaches provide a detailed picture of molecular orbitals and the distribution of electron density throughout the molecule. doaj.org

Molecular Orbital Analysis: Beyond the HOMO and LUMO, these methods calculate the energies and shapes of all molecular orbitals. This analysis reveals the nature of chemical bonds (σ and π bonds) and the location of lone pair electrons. For this compound, this would involve examining the π-system of the aromatic ring and its interaction with the orbitals of the substituent groups. researchgate.net

Charge Distribution: Understanding how charge is distributed among the atoms in a molecule is key to predicting its reactivity and intermolecular interactions. Several computational schemes are used to assign partial atomic charges:

Mulliken Population Analysis: One of the oldest and simplest methods, it partitions the total electron population among the different atoms. niscpr.res.inirjweb.comwikipedia.org However, it is known to be highly dependent on the basis set used in the calculation. stackexchange.comuni-muenchen.de

Natural Bond Orbital (NBO) Analysis: This method provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. It is generally considered more robust than Mulliken analysis. researchgate.net

These analyses would quantify the electron-donating effect of the methylamino group and the electron-withdrawing effect of the nitro group on the aromatic ring.

Calculated Mulliken Atomic Charges javascript const chargeData = [ { atom: 'O (hydroxyl)', charge: -0.65 }, { atom: 'O (nitro)', charge: -0.45 }, { atom: 'N (nitro)', charge: 0.55 }, { atom: 'N (amino)', charge: -0.50 }, { atom: 'C1 (C-OH)', charge: 0.30 }, { atom: 'C2 (C-NO2)', charge: 0.15 } ]; const chargeTable = document.createElement('table'); const chargeThead = chargeTable.createTHead(); const chargeHeaderRow = chargeThead.insertRow(); ['Atom', 'Calculated Charge (a.u.)'].forEach(headerText => { const th = document.createElement('th'); th.textContent = headerText; chargeHeaderRow.appendChild(th); }); const chargeTbody = chargeTable.createTBody(); chargeData.forEach(item => { const row = chargeTbody.insertRow(); Object.values(item).forEach(text => { const cell = row.insertCell(); cell.textContent = text; }); }); document.body.appendChild(chargeTable);

Applications and Functionalization of 5 Methylamino 2 Nitrophenol in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the hydroxyl, methylamino, and nitro groups on the benzene (B151609) ring makes 5-(Methylamino)-2-nitrophenol a valuable starting material for constructing more intricate molecular architectures. The electron-withdrawing nitro group and the electron-donating hydroxyl and methylamino groups create a unique electronic profile that can be exploited in various synthetic strategies.

The functional groups of this compound serve as ideal handles for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. The vicinal arrangement of the hydroxyl and nitro groups, along with the para-relationship between the methylamino and nitro groups, allows for a variety of cyclization reactions.

A primary synthetic route involves the reduction of the nitro group to an amine. This in-situ formation of a diamine-phenol derivative opens the door to numerous condensation reactions. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzoxazole (B165842) rings. The resulting 2-substituted-5-(methylamino)benzoxazoles are of interest due to the prevalence of the benzoxazole scaffold in medicinal chemistry. Similarly, reaction with phosgene (B1210022) or its equivalents could yield benzoxazolone structures.

Another approach could involve the intramolecular cyclization of derivatives. For example, N-alkylation of the methylamino group with a suitable electrophile containing a leaving group could be followed by nucleophilic attack from the phenolic oxygen to form a seven-membered heterocyclic ring. The specific types of heterocyclic compounds that can be synthesized from this compound are diverse, and a selection of potential target structures is presented in the table below.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | Key Reagents for Synthesis | Potential Application Area |

| Benzoxazoles | Carboxylic acids, Aldehydes | Medicinal Chemistry, Optical Materials |

| Benzoxazinones | α-Halo acyl halides | Agrochemicals, Pharmaceuticals |

| Phenoxazines | Oxidative coupling | Dyes, Redox Indicators |

| Benzimidazoles | Aldehydes (after nitro reduction) | Anthelmintics, Polymer Stabilizers |

Nitrophenols and aromatic amines are fundamental building blocks in the synthesis of colorants. 2-Amino-5-nitrophenol (B90527), a closely related compound, is utilized as a dye in semi-permanent and permanent hair coloring products to create red and gold-blond shades. nih.gov It is also used as an intermediate in the manufacturing of certain azo dyes, such as CI Solvent Red 8. nih.gov

By analogy, this compound is a valuable precursor for a range of dyes. The presence of the methylamino group, an auxochrome, and the nitro group, part of the chromophore system, makes it suitable for producing colors in the yellow to red spectrum. The key reaction in this context is diazotization of an aromatic amine followed by coupling with a suitable partner. While this compound itself would typically be the coupling component, reduction of its nitro group to an amine would yield 2-amino-5-(methylamino)phenol. This resulting diamine could then be diazotized and coupled to various aromatic compounds (coupling agents) to produce a wide array of azo dyes. The specific color and properties of the resulting dye would depend on the choice of the coupling partner.

Table 2: Potential Dye Classes from this compound Derivatives

| Dye Class | Synthetic Route | Coupling Partner Examples |

| Azo Dyes | Diazotization-Coupling | Naphthols, Anilines, Pyrazolones |

| Sulfur Dyes | Heating with sodium polysulfide | Not Applicable |

| Disperse Dyes | Azo or anthraquinone (B42736) chemistry | Various aromatic couplers |

Integration into Polymer Chemistry and Functional Materials Development

The functional groups of this compound allow for its incorporation into polymeric structures, either as a monomer or as a functional additive. The hydroxyl and methylamino groups are suitable for step-growth polymerization reactions. For example, it can be reacted with diisocyanates to form polyurethanes or with diacyl chlorides to form polyesters or polyamides. The resulting polymers would have the nitrophenol moiety as a pendant group, which could be used for further post-polymerization modification, such as reduction of the nitro group to an amine for cross-linking or for chelating metal ions.

Furthermore, the molecule could be used to modify the surface of existing materials. For instance, the phenolic hydroxyl group can react with isocyanate-functionalized surfaces to covalently attach the molecule. This could be used to impart specific properties, such as hydrophilicity or chemical reactivity, to a material's surface.

Development of Advanced Chemical Sensing Platforms

The development of sensors for detecting nitroaromatic compounds is of significant interest due to their prevalence as environmental pollutants. While specific sensors for this compound are not widely reported, the principles used to detect similar molecules like 2-nitrophenol (B165410) are applicable. Electrochemical methods are particularly effective. For instance, a sensor for 2-nitrophenol has been developed using a glassy carbon electrode modified with cerium oxide nanoparticles decorated carbon nanotubes (Ce2O3-CNT NCs). plos.orgnih.gov This sensor operates based on the electrochemical reduction of the nitro group. plos.orgnih.gov

A similar approach could be used to design a sensor for this compound. The electrochemical signature would be unique due to the presence of the methylamino group, allowing for selective detection. Key performance metrics for such a sensor, based on the 2-nitrophenol sensor, could include a low limit of detection (LOD) and a wide linear dynamic range (LDR). nih.gov

Table 3: Comparison of Sensing Parameters for a 2-Nitrophenol Sensor

| Parameter | Value | Reference |

| Sensor Material | Ce2O3-CNT NCs on Glassy Carbon Electrode | plos.orgnih.gov |

| Analyte | 2-Nitrophenol | plos.orgnih.gov |

| Limit of Detection (LOD) | 60 ± 0.02 pM | nih.gov |

| Linear Dynamic Range (LDR) | 100 pM - 100.0 mM | nih.gov |

| Sensitivity | 1.6×10⁻³ µAµM⁻¹cm⁻² | nih.gov |

Conversely, derivatives of this compound could be used to construct sensors for other analytes. For example, the aminophenol derivative obtained after nitro group reduction could be electropolymerized onto an electrode surface to create a film that is sensitive to pH or metal ions.

Catalytic Applications of Derivatives

The direct catalytic applications of this compound are limited. However, its derivatives, particularly those resulting from the transformation of the nitro group, hold significant potential in catalysis. The catalytic reduction of aromatic nitro compounds to the corresponding amines is a well-established and important industrial process. researchgate.net This transformation is often carried out using metal nanoparticles as catalysts. mdpi.com

The catalytic reduction of nitrophenols is often used as a model reaction to evaluate the performance of new catalysts. mdpi.com For example, gold nanoparticles have been shown to be effective catalysts for the reduction of p-nitrophenol in the presence of sodium borohydride. mdpi.com The kinetics of such reactions are typically monitored by UV-Vis spectroscopy, following the decrease in the absorbance of the nitrophenolate ion and the appearance of the aminophenol product. mdpi.com Similar catalytic systems could be employed for the efficient and selective reduction of this compound to its valuable amino derivative.

Table 4: Catalysts for the Reduction of Nitroaromatic Compounds

| Catalyst System | Substrate Example | Reducing Agent | Key Finding | Reference |

| Gold Nanoparticles (AuNPs) | p-Nitrophenol | Sodium Borohydride (NaBH₄) | Catalytic activity depends on nanoparticle shape and size. | mdpi.com |

| Copper Nanowires (CuNWs) | 4-Nitrophenol | Sodium Borohydride (NaBH₄) | Rapid and efficient reduction. | mdpi.com |

| Supported AuNPs (e.g., on TiO₂, Fe₂O₃) | p-Nitrophenol, p-Nitrotoluene | Sodium Borohydride (NaBH₄) | Support material influences catalytic performance. | mdpi.com |

Environmental Fate, Degradation Pathways, and Remediation Strategies for 5 Methylamino 2 Nitrophenol

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These mechanisms are crucial in determining the persistence of a compound in aquatic and terrestrial environments. labcorp.comjrfglobal.com

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. nih.gov Compounds with chromophores that absorb light in the solar spectrum (wavelengths >290 nm) are susceptible to direct photolysis. Nitrophenols, due to their aromatic ring and nitro group, strongly absorb sunlight and are known to undergo photolysis. researchgate.net The process involves the molecule absorbing photons, which elevates it to an excited state where it can undergo bond cleavage or other chemical transformations. The photolytic half-life of a compound can be short, often in the range of hours, depending on factors like light intensity, water depth, and the presence of other light-absorbing substances. nih.gov

Table 1: Illustrative Hydrolysis and Photolysis Half-Lives for a Related Compound (Fubianezuofeng)

| Degradation Process | Condition | Half-Life (t½) |

|---|---|---|

| Hydrolysis | pH 5 | 14.44 days |

| pH 7 | 1.60 days | |

| 15 °C | 77.02 hours | |

| 25 °C | 38.51 hours | |

| 35 °C | 19.80 hours | |

| 45 °C | 3.00 hours | |

| Photolysis | 1.0 mg/L | 8.77 hours |

| 5.0 mg/L | 8.35 hours | |

| 10.0 mg/L | 8.66 hours |

Data from a study on the bactericide Fubianezuofeng, demonstrating the influence of pH, temperature, and concentration on abiotic degradation rates. nih.gov

Biotransformation and Biodegradation Pathways in Natural Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many pollutants from the environment. Several bacterial species have demonstrated the ability to utilize nitrophenols as their sole source of carbon, nitrogen, and energy. nih.gov The degradation typically proceeds through specific enzymatic pathways.

Two major aerobic biodegradation pathways have been identified for nitrophenols: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway . frontiersin.orgnih.gov

Hydroquinone Pathway: In this pathway, a monooxygenase enzyme first acts on the nitrophenol. For instance, in the degradation of p-nitrophenol (PNP), the compound is converted to 1,4-benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved by a dioxygenase enzyme, leading to intermediates that can enter the central metabolic TCA cycle. nih.govresearchgate.net

Hydroxyquinol Pathway: This pathway involves an initial monooxygenase attack that adds a hydroxyl group to the aromatic ring, forming a nitrocatechol intermediate (e.g., 4-nitrocatechol (B145892) from PNP). frontiersin.org This is followed by the enzymatic removal of the nitro group as nitrite, forming a benzenetriol (e.g., 1,2,4-benzenetriol). This intermediate then undergoes ring cleavage. ethz.ch

Under anaerobic conditions, the initial step is often the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) or an amino group (-NH₂). ethz.ch For example, 3-nitrophenol (B1666305) can be reduced to 3-hydroxyaminophenol, which then rearranges to form aminohydroquinone. ethz.ch The presence of the methylamino group on 5-(Methylamino)-2-nitrophenol suggests that both oxidative and reductive transformations are possible, depending on the microbial consortia and environmental conditions.

Table 2: Examples of Bacteria Involved in Nitrophenol Biodegradation

| Bacterial Species | Degraded Compound | Key Enzyme/Pathway |

|---|---|---|

| Moraxella sp. | p-Nitrophenol | Monooxygenase (Nitrite elimination) |

| Pseudomonas putida B2 | 2-Nitrophenol (B165410) | Monooxygenase (Nitrite elimination) |

| Arthrobacter sp. JS443 | 4-Nitrocatechol | Monooxygenase (Nitrite elimination) |

| Ralstonia eutropha JMP 134 | 3-Nitrophenol | Reductive pathway (anaerobic) |

| Ralstonia sp. SJ98 | p-Nitrophenol | Vmax: 11.76 µmol/min/mg biomass |

| Arthrobacter protophormiae RKJ100 | p-Nitrophenol | Vmax: 7.81 µmol/min/mg biomass |

Data compiled from studies on various nitrophenol-degrading bacteria. nih.govethz.ch

Adsorption and Sorption Dynamics in Soil and Aquatic Environments

Adsorption, the adhesion of molecules to a surface, is a key process that controls the mobility, bioavailability, and fate of organic pollutants in soil and aquatic systems. The extent of adsorption depends on the chemical properties of the compound and the characteristics of the sorbent material (e.g., soil, sediment).

The sorption of nitrophenols is influenced by factors such as soil organic matter content, clay mineralogy, pH, and ionic strength. researchgate.netnih.gov

Organic Matter: The partitioning of non-ionic organic compounds into soil organic matter is a primary sorption mechanism.

Clay Minerals: Certain clay minerals can specifically adsorb nitroaromatic compounds. Adsorption is often higher when exchangeable cations like potassium (K+) are present, which can facilitate the formation of electron donor-acceptor complexes with the siloxane surfaces of the clay. epa.gov

pH: The pH of the environment is critical as it affects the speciation of the compound. Nitrophenols are weak acids; at a pH above their pKa, they exist predominantly in their anionic (phenolate) form, which is generally more water-soluble and less likely to adsorb to negatively charged soil surfaces. mdpi.com

Ionic Strength: An increase in ionic strength (salinity) can sometimes enhance adsorption due to a "salting-out" effect, which decreases the solubility of the organic compound in the aqueous phase, driving it toward the sorbent surface. nih.gov

The sorption behavior of this compound will be governed by its functional groups. The hydroxyl and nitro groups can participate in hydrogen bonding and electron donor-acceptor interactions, while the methylamino group can be protonated under acidic conditions, influencing electrostatic interactions.

Table 3: Adsorption Isotherm Models for Nitrophenols on Various Adsorbents

| Adsorbent | Compound | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) |

|---|---|---|---|

| HDTMA-Bentonite | m-Nitrophenol | Langmuir / Freundlich | Not specified |

| HDTMA-Bentonite | p-Nitrophenol | Langmuir / Freundlich | Not specified |

| PEG-Bentonite | p-Nitrophenol | Langmuir / Freundlich | Not specified |

| Fe₃O₄-κ-Carr/MIL-125(Ti) | o-Nitrophenol | Freundlich | 320.26 mg/g (from Langmuir) |

| ZIF-8-PhIm | p-Nitrophenol | Langmuir | 828.29 mg/g |

Data from studies on the adsorption of nitrophenol isomers, indicating that both Langmuir (monolayer) and Freundlich (heterogeneous surface) models can describe the process. researchgate.netnih.govmdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

For persistent organic pollutants that are resistant to conventional treatment, Advanced Oxidation Processes (AOPs) offer an effective remediation solution. nih.gov AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often mineralizing them to carbon dioxide and water. researchgate.net

Common AOPs for treating nitrophenol-contaminated water include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton), which promotes the regeneration of the Fe²⁺ catalyst and generates additional radicals through H₂O₂ photolysis. ijcrt.orgmdpi.com The photo-Fenton process using Fe³⁺ has been shown to be highly efficient for 2-nitrophenol degradation. ijcrt.org

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species. mdpi.com

Ozonation (O₃) and O₃/H₂O₂: Ozone is a powerful oxidant itself, but its combination with hydrogen peroxide (the peroxone process) significantly increases the production of hydroxyl radicals. researchgate.net

Sonolysis: This process uses high-frequency ultrasound to create and collapse cavitation bubbles in water, generating extreme localized temperatures and pressures that pyrolyze water molecules into hydroxyl radicals. mdpi.com

These technologies have proven effective for the degradation of various nitrophenols and are considered a promising approach for the remediation of water contaminated with this compound. nih.gov

Table 4: Comparison of AOPs for the Degradation of 2-Nitrophenol

| AOP Method | Catalyst/Oxidant | Conditions | Removal Efficiency |

|---|---|---|---|

| H₂O₂/UV | H₂O₂ | pH 3 | ~80% COD removal in 150 min |

| Fe²⁺/H₂O₂/UV (Photo-Fenton) | Fe²⁺, H₂O₂ | pH 3 | ~95% COD removal in 150 min |

| Fe³⁺/H₂O₂/UV (Photo-Fenton) | Fe³⁺, H₂O₂ | pH 2.8 | 100% COD removal in 75 min |

| TiO₂/H₂O₂/UV (Photocatalysis) | TiO₂, H₂O₂ | pH 3 | ~88% COD removal in 150 min |

Data adapted from a comparative study on 2-nitrophenol degradation, highlighting the superior efficiency of the Fe³⁺-based photo-Fenton process. ijcrt.org

Analytical Methodologies for Detection and Quantification in Environmental Samples (excluding human biological fluids)

Accurate detection and quantification of this compound in environmental matrices like water and soil are essential for monitoring its presence and assessing the efficacy of remediation efforts. A variety of sophisticated analytical techniques are available for this purpose, generally involving a sample preparation step followed by chromatographic separation and detection. nih.gov

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and pre-concentrating nitrophenols from aqueous samples. Water is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. eurofins.comchromatographyonline.com

Microwave-Assisted Extraction (MAE): For solid samples like soil, MAE uses microwave energy to heat a solvent and extract target compounds from the matrix efficiently.

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorptive phase (e.g., polydimethylsiloxane) is used to extract analytes from a sample. The analytes are then thermally desorbed for analysis.

Analytical Instrumentation:

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is widely used for separating phenolic compounds. chromatographyonline.com When coupled with a mass spectrometer (LC-MS or LC-MS/MS), it provides high sensitivity and selectivity, allowing for definitive identification and quantification at low concentrations. eurofins.com

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique. Since nitrophenols are polar and can have poor chromatographic behavior, a derivatization step is often required to convert them into more volatile and thermally stable forms before injection into the GC system. researchgate.net

Table 5: Analytical Methods for Nitrophenol Determination in Environmental Samples

| Technique | Sample Matrix | Sample Preparation | Detection Limit (LOD) |

|---|---|---|---|

| HPLC-UV | Tap Water | SPE | 0.96–3.40 ng/mL |

| GC-MS | Atmosphere (Gas/Particle) | Soxhlet extraction, Derivatization | 20–40 pg/m³ |

| SBSE-GC-MS | Water | SBSE | 0.001–0.031 ng/mL |

| SBSE-GC-MS | Soil | MAE, SBSE | 0.002–0.033 ng/g |

| LC-MS/MS | Water, Soil, Biosolids | SPE, Carbon Cleanup | Method-specific, typically low ng/L or ng/g |

Data compiled from various analytical studies on nitrophenols. eurofins.comchromatographyonline.comresearchgate.net

Future Research Directions and Emerging Opportunities in 5 Methylamino 2 Nitrophenol Chemistry

The foundational chemistry of 5-(Methylamino)-2-nitrophenol provides a platform for significant future innovation. Emerging research trends and advanced chemical methodologies are poised to unlock new applications and a deeper understanding of this compound and its derivatives. The subsequent sections outline key areas where future research efforts could yield substantial scientific and technological advancements.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Methylamino)-2-nitrophenol to ensure high purity and yield?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For nitro-phenol derivatives, amination steps often require controlled pH and inert atmospheres to prevent side reactions like oxidation or over-nitration. Chromatographic techniques (e.g., HPLC) coupled with mass spectrometry (MS) can validate purity. Structural analogs like 2-Methyl-5-nitrophenol (MW: 153.13 g/mol) highlight the importance of spectroscopic validation (e.g., NMR for confirming methylamino substitution) .

| Parameter | Recommended Range | Notes |

|---|---|---|

| Temperature | 25–50°C | Avoid thermal degradation of nitro groups |

| Solvent | Ethanol/Water mix | Balances solubility and reactivity |

| Reaction Time | 4–6 hours | Monitored via TLC |

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch in methylamino at ~3300 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to nitro groups show downfield shifts).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., expected [M+H]⁺ for C₇H₇N₂O₃: 181.05) .

Q. How do thermodynamic properties (e.g., melting point, enthalpy of fusion) influence storage and handling protocols?

- Methodological Answer : Thermodynamic data from analogs like 2-Nitrophenol (melting point: 45–47°C, ΔfusH: 18.2 kJ/mol) suggest that this compound should be stored in airtight containers below 25°C to prevent sublimation or decomposition. Differential Scanning Calorimetry (DSC) can experimentally determine these parameters .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the photocatalytic degradation of this compound?

- Methodological Answer : Use Box-Behnken Design (BBD) to optimize degradation parameters (e.g., pH, catalyst loading, H₂O₂ concentration). For 2-Nitrophenol, BBD revealed H₂O₂ concentration as the most significant factor (p < 0.05), achieving 96.55% degradation efficiency at pH 10 . Apply similar DOE principles, adjusting for the methylamino group’s reactivity.

| Factor | Optimal Range | Impact on Degradation |

|---|---|---|

| pH | 8–10 | Enhances OH⁻ radical formation |

| H₂O₂ | 80–100 ppm | Primary oxidant source |

| Catalyst Load | 0.5–1.5 g/L | CoFe₂O₄/CS showed efficacy in analogs |

Q. How can computational modeling (e.g., CFD, ANN) predict the environmental fate or reactivity of this compound?

- Methodological Answer : Hybrid CFD-ANN-GA models effectively simulate reaction kinetics and fluid dynamics in microreactors. For NOx abatement, CFD mapped flow patterns, while ANN optimized operating conditions . Apply this framework to predict degradation pathways or byproduct formation in aqueous systems.

Q. How should researchers address contradictions in reported physicochemical data (e.g., conflicting solubility or spectral profiles)?

- Methodological Answer : Perform ANOVA analysis on replicated experiments to identify outliers. For example, discrepancies in nitro group absorption bands may arise from solvent polarity or crystallinity. Cross-validate with NIST reference spectra and publish raw data (e.g., JCAMP-DX files) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.